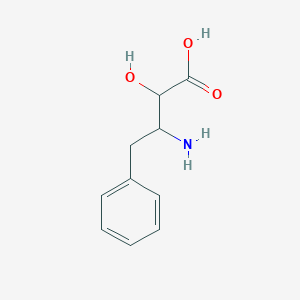

3-Amino-2-hydroxy-4-phenylbutanoic acid

Vue d'ensemble

Description

3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral molecule with significant biological and chemical importance. It is a derivative of amino acids and features both an amino group and a hydroxyl group. This compound is known for its role as a building block in the synthesis of various bioactive molecules, including inhibitors of aminopeptidase N, HIV-1 protease, and renin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the use of D-gulonic acid γ-lactone and D-glucono-δ-lactone as starting materials. These sugars undergo a series of selective transformations, including stereospecific reactions, to yield the desired stereoisomers . Another method involves the use of organometallic catalysis, enzyme routes, and acetophenone methods, which are favored for their economic viability and mild reaction conditions .

Industrial Production Methods: Industrial production of this compound often employs enzyme catalysis due to its efficiency and selectivity. Lipase and whole-cell enzymes are commonly used to catalyze the reactions, providing high yields and optical purity .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Applications De Recherche Scientifique

3-Amino-2-hydroxy-4-phenylbutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block for the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of 3-amino-2-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets. For instance, as an aminopeptidase N inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of peptide bonds. This inhibition can lead to increased levels of certain peptides, which may have therapeutic effects . Similarly, as an HIV-1 protease inhibitor, it blocks the protease enzyme, preventing the maturation of viral proteins and thereby inhibiting viral replication .

Comparaison Avec Des Composés Similaires

3-Amino-2-hydroxy-4-phenylbutanoic acid can be compared with other similar compounds such as:

Bestatin: Another aminopeptidase N inhibitor with similar biological activity.

Phebestin: A related compound used in the inhibition of aminopeptidase N.

Probestin: Another inhibitor of aminopeptidase N with comparable properties.

Uniqueness: What sets this compound apart is its high optical purity and the efficiency of its synthesis routes. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .

Activité Biologique

3-Amino-2-hydroxy-4-phenylbutanoic acid (AHPA) is a chiral amino acid derivative that has garnered significant attention for its diverse biological activities. This compound is characterized by its unique stereochemistry, which plays a crucial role in its interaction with various biological targets. This article provides an in-depth examination of the biological activity of AHPA, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is an amino acid derivative featuring:

- Amino Group (-NH2)

- Hydroxyl Group (-OH)

- Phenyl Group (C6H5)

- Butanoic Acid Backbone

The specific stereochemistry at the second and third carbon atoms (2S,3R) is essential for its biological activity, influencing its binding affinity to various enzymes and receptors .

The biological activity of AHPA can be attributed to several mechanisms:

- Inhibition of Aminopeptidase N : AHPA acts as an inhibitor of aminopeptidase N, an enzyme involved in peptide hydrolysis. By binding to the active site, it prevents the breakdown of peptides, leading to increased levels of bioactive peptides that may exert therapeutic effects .

- Neuroprotective Effects : Research indicates that AHPA may provide neuroprotective benefits, particularly in models of neurodegenerative diseases. Its antioxidant properties help mitigate oxidative stress in neuronal cells .

- Modulation of Neurotransmitter Systems : The compound influences neurotransmitter systems, which may have implications for mood regulation and cognitive function .

Biological Activities

The following table summarizes key biological activities attributed to this compound:

Case Studies

- Antinociceptive Activity Study : A study investigated the effects of AHPA derivatives on met5-enkephalin-induced antinociception using a hot plate method in mice. Results showed that AHPA derivatives significantly elevated pain thresholds, suggesting strong analgesic potential .

- Neuroprotective Research : In vitro studies demonstrated that AHPA could protect neuronal cells from oxidative damage, supporting its role as a neuroprotective agent in conditions like Alzheimer's disease .

- Synthesis and Activity Correlation : Research on different stereoisomers of 3-amino-2-hydroxybutanoic acids revealed that specific configurations enhance biological activity. The 2S,3R form exhibited superior potency in inhibiting aminopeptidase N compared to other isomers .

Comparative Analysis

When compared with other amino acid derivatives such as Bestatin and Phebestin, AHPA shows unique properties due to its high optical purity and efficiency in synthesis routes. Below is a comparison table highlighting these compounds:

| Compound | Target Enzyme | Biological Activity | Unique Features |

|---|---|---|---|

| This compound (AHPA) | Aminopeptidase N | Antinociceptive, neuroprotective | High optical purity |

| Bestatin | Aminopeptidase N | Antitumor | Natural product |

| Phebestin | Aminopeptidase N | Antitumor | Related structure |

Propriétés

IUPAC Name |

3-amino-2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSJMFGYNFIFRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62084-21-3 | |

| Record name | Phenylnorstatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062084213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.